

# NK3R-IN-1 CAS number and molecular weight

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## Compound of Interest

Compound Name: NK3R-IN-1

Cat. No.: B12394193

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## An In-depth Technical Guide to NK3R-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NK3R-IN-1**, a notable inhibitor of the Neurokinin-3 Receptor (NK3R). This document outlines its fundamental properties, the intricate signaling pathways it modulates, and detailed experimental protocols for its characterization.

## Core Properties of NK3R-IN-1

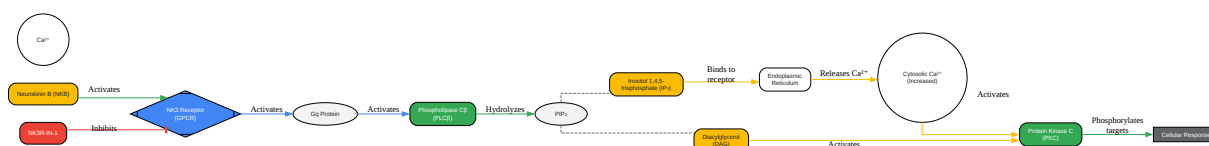
**NK3R-IN-1** is a potent and orally active antagonist of the Neurokinin-3 receptor, a G-protein coupled receptor implicated in a variety of physiological processes.<sup>[1]</sup>

Property	Value	Reference
CAS Number	2854331-14-7	[2]
Molecular Weight	357.41 g/mol	[2][3]
Chemical Formula	C <sub>17</sub> H <sub>16</sub> FN <sub>5</sub> OS	[2][3]
Description	An imidazolepiperazine derivative that acts as an orally active Neurokinin Receptor NK3R inhibitor.	[1][2][3]
Primary Biological Effect	Decreases blood luteinizing hormone levels in ovariectomy (OVX) models.	[1][2][3]

## Neurokinin-3 Receptor (NK3R) Signaling Pathway

The Neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of its endogenous ligand, Neurokinin B (NKB), or inhibition by an antagonist like **NK3R-IN-1**, a cascade of intracellular events is initiated.

Activation of the NK3R leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>). The elevation of intracellular Ca<sup>2+</sup> and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.



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## NK3R Signaling Pathway

# Experimental Protocols

## In Vitro Assays

### 1. Calcium Mobilization Assay

This assay measures the antagonist effect of **NK3R-IN-1** on the increase in intracellular calcium concentration following NK3R activation.

- **Cell Culture:** Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Cell Plating:** Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density of 40,000 to 50,000 cells per well and incubate overnight to allow for cell attachment.
- **Dye Loading:** Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium-4) loading buffer to each well. Incubate the plate for 1 hour at 37°C.

- **Compound Addition:** Prepare serial dilutions of **NK3R-IN-1**. Add the antagonist solutions to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C.
- **Agonist Stimulation and Signal Detection:** Add a known NK3R agonist (e.g., Neurokinin B or Senktide) at a concentration that elicits a submaximal response ( $EC_{80}$ ). Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-8).
- **Data Analysis:** The antagonist activity of **NK3R-IN-1** is determined by the reduction in the agonist-induced fluorescence signal. Calculate the  $IC_{50}$  value by fitting the concentration-response data to a four-parameter logistic equation.

## 2. Inositol Monophosphate (IP-One) HTRF Assay

This competitive immunoassay measures the accumulation of inositol monophosphate ( $IP_1$ ), a stable downstream metabolite of  $IP_3$ , providing a robust method to quantify Gq-coupled receptor activation.

- **Cell Culture and Plating:** Follow the same cell culture and plating procedures as described for the calcium mobilization assay.
- **Compound Incubation:** Add serial dilutions of **NK3R-IN-1** to the wells and pre-incubate for a defined period.
- **Agonist Stimulation:** Add an NK3R agonist to the wells to stimulate the receptor.
- **Cell Lysis and  $IP_1$  Detection:** Add the  $IP_1$ -d2 reagent and the anti- $IP_1$ -cryptate antibody from a commercial kit (e.g., Cisbio IP-One HTRF kit) to the wells. Incubate for 1 hour at room temperature to allow for the competitive binding to occur.
- **Signal Measurement:** Measure the HTRF signal using a plate reader capable of time-resolved fluorescence, with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.
- **Data Analysis:** The amount of  $IP_1$  produced is inversely proportional to the HTRF signal. Calculate the  $IC_{50}$  of **NK3R-IN-1** by analyzing the concentration-dependent inhibition of the

agonist-induced IP<sub>1</sub> accumulation.

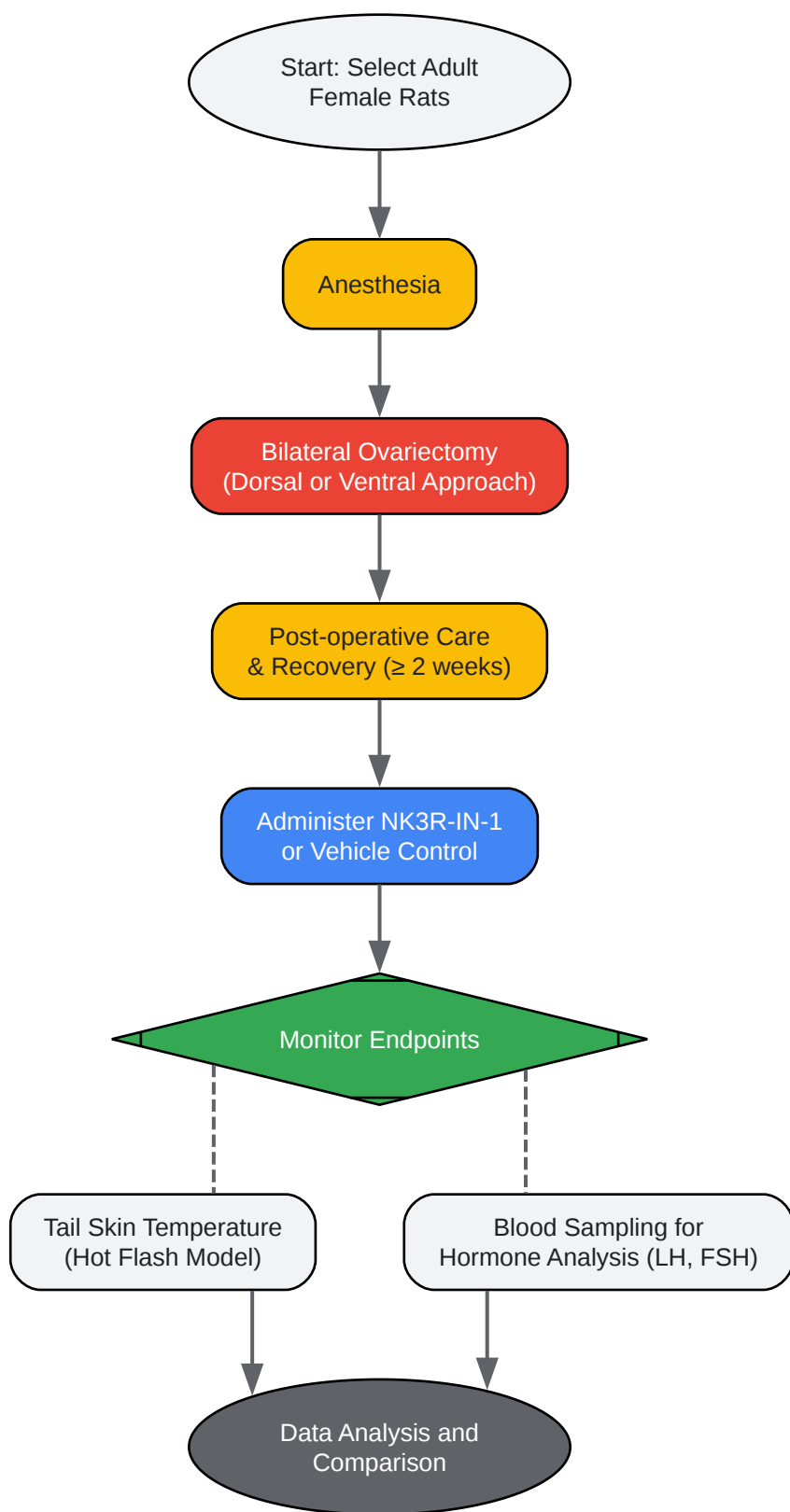
## In Vivo Model

### Ovariectomized (OVX) Rat Model

This model is widely used to simulate postmenopausal conditions in women and is relevant for studying the effects of NK3R antagonists on hormonal regulation and symptoms like hot flashes.

- Animal Selection: Use adult female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age.
- Surgical Procedure (Ovariectomy):
  - Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
  - Place the animal in a prone position and shave the dorsal or ventral area for incision. A bilateral dorsal incision is common.
  - Make small incisions through the skin and underlying muscle to locate the ovaries, which are typically embedded in a fat pad.
  - Ligate the ovarian blood vessels and the fallopian tube, and then excise the ovary.
  - Suture the muscle and skin layers.
  - Administer post-operative analgesics and allow the animals to recover for a period of at least two weeks to allow for the depletion of endogenous estrogens.
- Treatment Administration: Administer **NK3R-IN-1** orally or via another appropriate route at various doses.
- Endpoint Measurement (e.g., Tail Skin Temperature for Hot Flash Assessment):
  - Acclimate the rats to the measurement environment.

- Attach a temperature probe to the tail skin.
- Monitor and record the tail skin temperature over a set period. A sudden increase in tail skin temperature is considered analogous to a hot flash.
- Blood Sampling and Hormone Analysis: Collect blood samples to measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and other relevant hormones using ELISA or other immunoassay techniques.
- Data Analysis: Compare the frequency and magnitude of tail skin temperature changes and hormone levels between the **NK3R-IN-1** treated group and a vehicle-treated control group.



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#### Ovariectomized (OVX) Rat Model Workflow

## Quantitative Data

While specific IC<sub>50</sub> or K<sub>i</sub> values for **NK3R-IN-1** are not extensively published in publicly available literature, the following table includes data for other well-characterized NK3R antagonists for comparative purposes.

Compound	Target	Assay	Potency	Reference
Fezolinetant	NK3R	Not specified	Not specified	[4]
Osanetant (SR-142,801)	NK3R	Not specified	Not specified	[5]
Talnetant (SB-223,412)	NK3R	Not specified	Not specified	[5]
SB-222,200	NK3R	K <sub>i</sub>	4.4 nM	[5]
SB-218,795	NK3R	K <sub>i</sub>	13 nM	[5]

This technical guide serves as a foundational resource for researchers engaged in the study of **NK3R-IN-1** and the broader field of Neurokinin-3 receptor modulation. The provided information on its properties, signaling mechanisms, and detailed experimental protocols is intended to facilitate further investigation and drug development efforts.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)